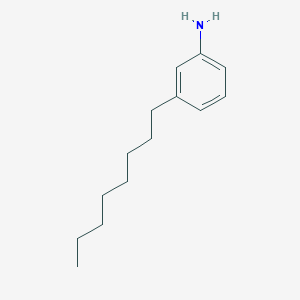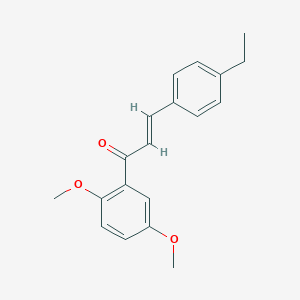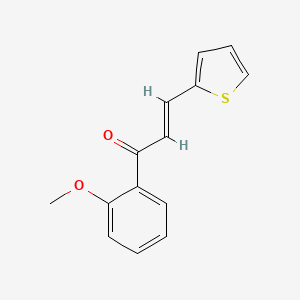
(2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. MPTP is a yellow crystalline powder that is commonly used as a reagent in organic synthesis. It is a potent inhibitor of mitochondrial complex I and has been used to create animal models of Parkinson's disease.
Wirkmechanismus
(2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a potent inhibitor of mitochondrial complex I, which is a key enzyme in the electron transport chain that generates ATP in the mitochondria. By inhibiting complex I, this compound disrupts the energy production process and leads to the accumulation of reactive oxygen species, which can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects:
This compound causes selective destruction of dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels. This results in symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound has also been shown to induce apoptosis in other cell types, such as lymphocytes and oligodendrocytes.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful tool for studying the mechanisms of Parkinson's disease and creating animal models of the disease. However, it has limitations in terms of its selectivity and specificity. This compound can also be toxic to other cell types, and its effects can be difficult to control in vivo.
Zukünftige Richtungen
There are many potential future directions for research involving (2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one. One area of interest is the development of more selective inhibitors of mitochondrial complex I that could be used to study the disease's mechanisms without causing as much damage to other cell types. Another area of interest is the development of new treatments for Parkinson's disease based on the insights gained from studying this compound. Additionally, further research is needed to fully understand the mechanisms of this compound-induced cell death and to develop strategies for preventing or mitigating its effects.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been widely used in scientific research to study the mechanisms of Parkinson's disease. It is known to selectively destroy dopaminergic neurons in the substantia nigra region of the brain, leading to symptoms similar to Parkinson's disease in humans. This compound has also been used to create animal models of Parkinson's disease, which have been used to study the disease's progression and potential treatments.
Eigenschaften
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-14-7-3-2-6-12(14)13(15)9-8-11-5-4-10-17-11/h2-10H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFWANFNRJQSCX-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3088046.png)
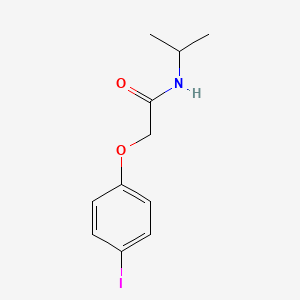
![[4-(2,5-Difluorophenyl)phenyl]methanamine](/img/structure/B3088057.png)
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3088063.png)
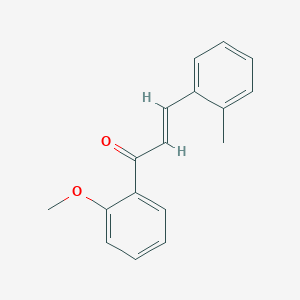
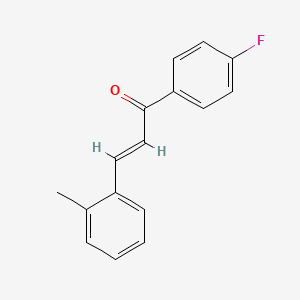

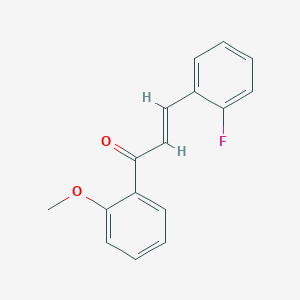
![3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid](/img/structure/B3088105.png)
![3-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B3088119.png)

